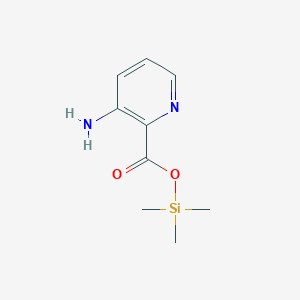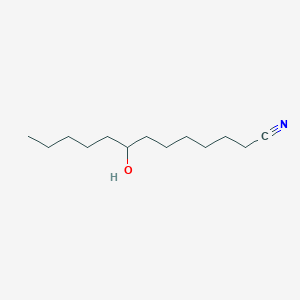
8-Hydroxytridecanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxytridecanenitrile (8-HTN) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a nitrile derivative of the fatty acid 8-hydroxytridecanoic acid and has been shown to possess several unique biochemical and physiological properties.
作用机制
The exact mechanism of action of 8-Hydroxytridecanenitrile is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased inhibition of neuronal activity.
生化和生理效应
Studies have shown that 8-Hydroxytridecanenitrile has a range of biochemical and physiological effects. These include reducing anxiety-like behavior in animal models, increasing the duration of sleep, and reducing the severity of seizures. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
One of the main advantages of 8-Hydroxytridecanenitrile for lab experiments is its ability to selectively modulate the activity of GABA receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the toxic nature of the reagents involved in its synthesis and the lack of long-term safety data are significant limitations to its use in lab experiments.
未来方向
There are several potential future directions for research on 8-Hydroxytridecanenitrile. These include further investigation into its mechanism of action, exploring its potential applications in the treatment of anxiety and other neurological disorders, and developing safer and more efficient methods for its synthesis. Additionally, more studies are needed to assess its long-term safety and potential side effects.
Conclusion
In conclusion, 8-Hydroxytridecanenitrile is a promising compound with several potential applications in scientific research. Its ability to selectively modulate the activity of GABA receptors makes it a useful tool for studying various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
合成方法
The synthesis of 8-Hydroxytridecanenitrile involves the reaction of 8-hydroxytridecanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with potassium cyanide to yield 8-Hydroxytridecanenitrile. The reaction is typically carried out in anhydrous conditions and requires careful handling due to the toxic nature of the reagents involved.
科学研究应用
8-Hydroxytridecanenitrile has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 8-Hydroxytridecanenitrile has been shown to modulate the activity of GABA receptors in the brain. This makes it a potential candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.
属性
CAS 编号 |
140697-64-9 |
|---|---|
产品名称 |
8-Hydroxytridecanenitrile |
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC 名称 |
8-hydroxytridecanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14/h13,15H,2-11H2,1H3 |
InChI 键 |
WPFBSIXJAMOLOR-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCCCC#N)O |
规范 SMILES |
CCCCCC(CCCCCCC#N)O |
其他 CAS 编号 |
140697-64-9 |
同义词 |
8-hydroxytridecanenitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



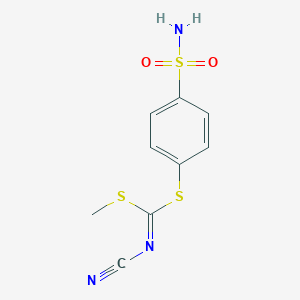
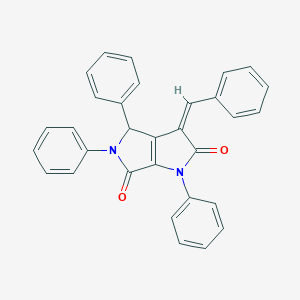
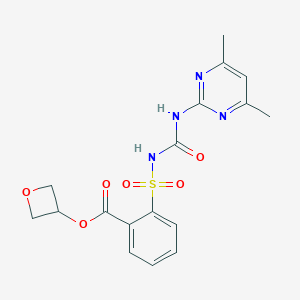
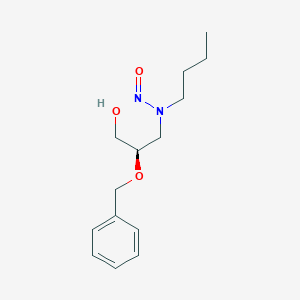
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
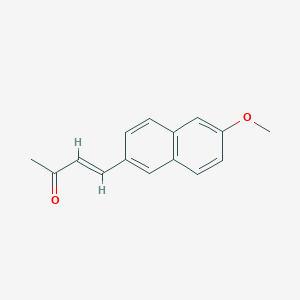
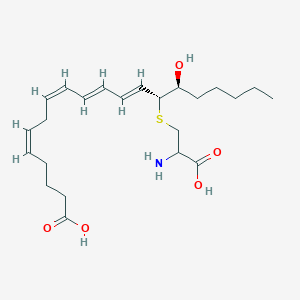
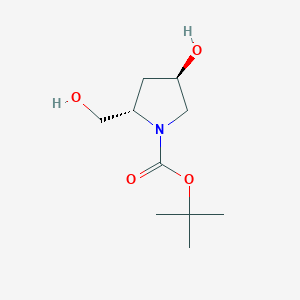
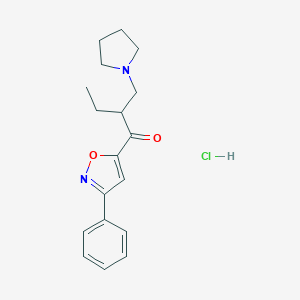
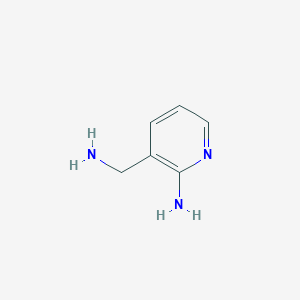
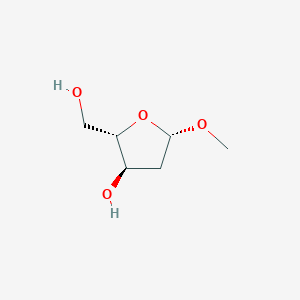
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)

